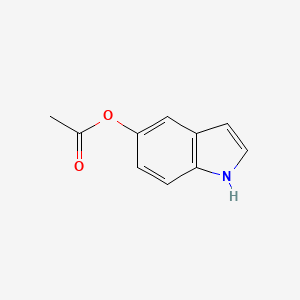

5-Acetoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-5-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPPUHQLQLSMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469225 | |

| Record name | 5-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5594-91-2 | |

| Record name | 5-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 5-Acetoxyindole: A Journey Through its Discovery and Historical Synthesis

For Immediate Release

This technical guide delves into the discovery and historical synthesis of 5-acetoxyindole, a key intermediate in the development of various biologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the seminal synthesis and the foundational methods that paved the way for its production.

Discovery and First Synthesis

The first documented synthesis of this compound appears in a 1959 paper by John Koo, Souren Avakian, and Gustav J. Martin, published in The Journal of Organic Chemistry. Their work, titled "Synthesis in the 5-Hydroxyindole Series. N-Acetyl-5-hydroxytryptophan and Related Compounds," detailed the acetylation of 5-hydroxyindole as part of a broader investigation into 5-hydroxyindole derivatives with potential pharmacological applications. This initial synthesis marked a significant step in the exploration of indole chemistry and its role in medicinal research.

The method developed by Koo and his colleagues involved the direct acetylation of 5-hydroxyindole using acetic anhydride in the presence of pyridine. This straightforward approach provided a reliable means of producing this compound, facilitating further studies into its chemical properties and potential applications.

Historical Synthesis Methods

The synthesis of this compound is intrinsically linked to the availability of its precursor, 5-hydroxyindole. One of the most significant historical methods for the preparation of 5-hydroxyindoles is the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form the 5-hydroxyindole scaffold. The versatility and relative simplicity of the Nenitzescu synthesis made it a cornerstone of indole chemistry for many years.

Following the Nenitzescu synthesis to obtain 5-hydroxyindole, the subsequent acetylation to yield this compound, as demonstrated by Koo, Avakian, and Martin, became a standard procedure.

Experimental Protocols

Below are the detailed experimental protocols for the historical synthesis of this compound, including the preparation of its precursor via the Nenitzescu reaction.

Table 1: Quantitative Data for Historical Synthesis

| Synthesis Step | Precursor/Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nenitzescu Synthesis | Benzoquinone, Ethyl β-aminocrotonate | - | Acetone | Boiling | Not Specified | ~46% | Nenițescu, C. D. (1929) |

| Acetylation | 5-Hydroxyindole | Acetic anhydride, Pyridine | - | Not Specified | Not Specified | Not Specified | Koo, J. et al. (1959) |

1. Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxyindole-3-carboxylate (A 5-Hydroxyindole Derivative)

-

Reactants: Benzoquinone and ethyl β-aminocrotonate.

-

Solvent: Acetone.

-

Procedure: A solution of benzoquinone in acetone is treated with ethyl β-aminocrotonate. The mixture is heated to boiling. The reaction proceeds to yield ethyl 2-methyl-5-hydroxyindole-3-carboxylate.

-

Yield: Approximately 46%.

2. Synthesis of this compound from 5-Hydroxyindole

-

Reactants: 5-Hydroxyindole, acetic anhydride.

-

Catalyst/Base: Pyridine.

-

Procedure: 5-Hydroxyindole is treated with acetic anhydride in the presence of pyridine. The pyridine acts as a base to facilitate the acetylation of the hydroxyl group. The reaction mixture is worked up to isolate the this compound product.

-

Note: The 1959 paper by Koo et al. does not specify the exact reaction conditions and yield for this specific transformation within the experimental section, as it was part of a series of syntheses. However, this represents the earliest documented method.

Synthesis Pathways and Logical Flow

The historical synthesis of this compound can be visualized as a two-step process, beginning with the construction of the core 5-hydroxyindole ring system, followed by its functionalization.

The logical workflow for the discovery and characterization process that brought this compound into the scientific domain can be illustrated as follows:

This guide provides a foundational understanding of the origins of this compound, offering valuable historical context and detailed synthetic knowledge for professionals in the chemical and pharmaceutical sciences. The pioneering work of Nenițescu and later Koo, Avakian, and Martin established the basis for the synthesis of this important class of compounds, which continues to be relevant in contemporary drug discovery and development.

5-Acetoxyindole: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure elucidation of 5-acetoxyindole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this indole derivative.

Core Chemical Properties

This compound, with the IUPAC name 1H-indol-5-yl acetate, is a solid, organic compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| CAS Number | 5594-91-2 | [1][2] |

| Appearance | Off-white to beige solid | |

| Melting Point | 98-101 °C | |

| Boiling Point | 339.1 °C (Predicted) | |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | |

| InChI | InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3 | [1][2] |

| InChIKey | QHPPUHQLQLSMHC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)NC=C2 | [1][2] |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer unambiguous confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons of the acetate group. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Public databases indicate the availability of ¹³C NMR data for this compound, which would be instrumental in confirming the carbon skeleton.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) data for this compound is noted in public chemical databases.[2] A typical mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant peak at m/z = 132, and other characteristic cleavages of the indole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester carbonyl group, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acetylation of 5-hydroxyindole.[3] The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-acetoxyindole.[4]

Materials:

-

5-Hydroxyindole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

20% Aqueous citric acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 5-hydroxyindole and dichloromethane.

-

Cool the mixture to 0-5 °C.

-

Add pyridine dropwise to the cooled solution.

-

Slowly add acetic anhydride to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Induce precipitation of the product by adding heptane and further removing the dichloromethane by distillation.

-

Collect the solid product by filtration, wash with heptane, and dry under vacuum.

Structure Elucidation Workflow

The process of confirming the structure of a synthesized compound like this compound involves a logical sequence of analytical techniques.

Note on X-ray Crystallography: While X-ray crystallography provides the most definitive three-dimensional structural information, no publicly available crystal structure data for this compound was found during the literature search for this guide.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a common motif in biologically active molecules, and the 5-acetoxy group provides a handle for further chemical modification, enabling the synthesis of a diverse range of compounds for drug discovery programs.[1]

This technical guide serves as a comprehensive resource for understanding the fundamental chemical properties and the analytical processes involved in the structural confirmation of this compound. The provided data and protocols are intended to support the work of researchers and scientists in advancing chemical and pharmaceutical research.

References

Spectroscopic Profile of 5-Acetoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-acetoxyindole (1H-indol-5-yl acetate), a key intermediate in various synthetic pathways and a compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ) ppm | Assignment |

| Specific peak list not available in search results. PubChem indicates data is available from Wiley-VCH.[1] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results. | |

| Expected absorptions: | |

| ~3400 | N-H stretch |

| ~1760 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragmentation |

| Specific fragmentation pattern not available in search results. GC/MS data is indicated as available on PubChem.[1] | ||

| Molecular Ion (M⁺): | ||

| 175.06 | C₁₀H₉NO₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Utilize Electron Ionization (EI) as a common method for generating ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Theoretical Exploration of 5-Acetoxyindole's Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the molecular orbitals of 5-acetoxyindole, a significant indole derivative with applications in various fields, including pharmacology and materials science. While direct comprehensive theoretical studies on this compound are limited, this guide synthesizes data from closely related and structurally similar indole derivatives to offer valuable insights into its electronic properties. By examining compounds such as 5-hydroxyindole and melatonin (N-acetyl-5-methoxytryptamine), we can infer the molecular orbital characteristics of this compound, crucial for understanding its reactivity, stability, and potential interactions in biological and chemical systems.

Introduction to this compound and its Significance

This compound is an acetylated form of 5-hydroxyindole, a metabolite of the amino acid tryptophan. The indole nucleus is a core structure in many biologically active compounds, including the neurotransmitter serotonin.[1] The substitution at the 5-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its biological activity. Understanding the molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the chemical behavior of this compound.

Computational Methodologies for Analyzing Indole Derivatives

The theoretical investigation of indole derivatives predominantly employs quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for such studies, often paired with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[2] These computational approaches allow for the optimization of the molecular geometry and the calculation of various electronic properties.[2]

Experimental Protocol: A Generalized Workflow

A typical computational study on an indole derivative involves the following steps:

-

Molecular Structure Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by performing geometry optimization calculations using a selected level of theory (e.g., DFT with the B3LYP functional and a suitable basis set).[3]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals (HOMO, LUMO, etc.) and their corresponding energies are calculated. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is generated to visualize the charge distribution within the molecule. This helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

-

Calculation of Other Quantum Chemical Descriptors: Additional properties such as dipole moment, ionization potential, and electron affinity are often calculated to provide a more comprehensive understanding of the molecule's electronic nature.

Molecular Orbital Properties of 5-Substituted Indoles

Due to the scarcity of direct data on this compound, this section presents a comparative analysis of the molecular orbital properties of structurally related 5-substituted indoles. This data serves as a valuable proxy for estimating the properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Indole | B3LYP/6-311+G(d,p) | -5.58 | -0.35 | 5.23 | 2.11 |

| 5-Hydroxyindole | B3LYP/6-311+G(d,p) | -5.35 | -0.45 | 4.90 | 2.65 |

| Melatonin (N-acetyl-5-methoxytryptamine) | DFT | -5.79 | -0.71 | 5.08 | Not specified |

| Serotonin (5-hydroxytryptamine) | B3LYP/6-311+G(d,p) | -5.28 | -0.38 | 4.90 | 3.14 |

Note: The values presented in this table are compiled from various computational studies on indole derivatives and may have been calculated using slightly different parameters. They are intended for comparative purposes.[3][5]

The data suggests that substitution at the 5-position of the indole ring has a noticeable effect on the HOMO and LUMO energy levels. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) tends to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[4]

Visualizing Computational Workflows and Molecular Properties

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical approaches to studying the molecular orbitals of this compound, drawing upon data from analogous indole derivatives. The electronic properties of this compound are significantly influenced by the acetoxy group at the 5-position, which modulates its HOMO-LUMO energy gap and charge distribution. These theoretical insights are invaluable for predicting its reactivity, designing new derivatives with tailored properties, and understanding its interactions in complex biological systems.

Future research should focus on dedicated computational and experimental studies of this compound to validate the predictions made from related compounds and to provide a more precise understanding of its electronic structure. Such studies will be instrumental for advancing the development of new pharmaceuticals and functional materials based on the indole scaffold.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 5-Acetoxyindole

This guide provides a comprehensive overview of the known physical properties of 5-acetoxyindole, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its melting point and solubility characteristics, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties of this compound

This compound, a derivative of indole, serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. An accurate understanding of its physical properties is crucial for its application in research and drug development.

Data Presentation

The quantitative physical data for this compound is summarized in the table below.

| Property | Value | Source |

| Melting Point | 113-114 °C | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| CAS Number | 5594-91-2 | [2] |

| Solubility | No quantitative data available. Qualitatively, it is expected to be slightly soluble in polar organic solvents like chloroform, DMSO, and methanol, based on the properties of the isomeric 4-acetoxyindole. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

This compound can be synthesized from 5-hydroxyindole via acetylation. The following protocol is a standard laboratory procedure for this transformation.

Materials:

-

5-Hydroxyindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 5-hydroxyindole in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a slight molar excess of a base, such as pyridine, to the solution while stirring.

-

To this mixture, add a slight molar excess of acetic anhydride dropwise, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.[2][3][4][5]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow.

Solubility Assessment

A qualitative and semi-quantitative assessment of this compound's solubility can be performed to guide its use in various experimental settings.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes or vials.

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.[6]

-

Visually inspect each tube for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the compound is not fully dissolved, the mixture can be gently heated in a water bath to assess the effect of temperature on solubility.

-

For a more quantitative measure, a saturated solution can be prepared by adding an excess of the compound to a known volume of solvent and stirring for an extended period to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualization

The following diagram illustrates the synthesis of this compound and its relationship to the serotonin metabolic pathway.

Caption: Synthesis of this compound and its biochemical context.

References

The Nenitzescu Indole Synthesis: A Comprehensive Guide to 5-Hydroxyindoles

For Researchers, Scientists, and Drug Development Professionals

The Nenitzescu indole synthesis, a powerful tool in organic chemistry, provides a direct route to the synthesis of 5-hydroxyindole derivatives. First reported by Costin Nenitzescu in 1929, this reaction has become indispensable for the creation of a wide range of biologically active molecules, including the neurotransmitter serotonin and various anti-inflammatory agents.[1] This technical guide delves into the core of the Nenitzescu synthesis, providing detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the lab.

Core Principles and Mechanism

The Nenitzescu indole synthesis is fundamentally a condensation reaction between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine). The reaction proceeds through a sequence of a Michael addition, a nucleophilic attack by the enamine, and a subsequent elimination to form the 5-hydroxyindole scaffold.[1] The use of polar solvents is generally favored for this reaction.[1]

While the classical approach provides a solid foundation, modern variations have introduced improvements. The use of Lewis acid catalysts, for instance, has been shown to enhance reaction efficiency.[1] For larger-scale syntheses, a slight excess (20-60%) of the benzoquinone is often employed to drive the reaction to completion.[1]

Reaction Mechanism

The generally accepted mechanism for the Nenitzescu indole synthesis is illustrated below.

Caption: The reaction mechanism of the Nenitzescu indole synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 5-hydroxyindole derivative.

Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Ethanol

-

Sodium Bicarbonate Solution (5%)

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.

-

Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate to the flask at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized experimental workflow for the Nenitzescu indole synthesis.

Quantitative Data

The yields of the Nenitzescu indole synthesis can vary significantly depending on the substrates and reaction conditions. The following table summarizes representative yields for the synthesis of various 5-hydroxyindole derivatives.

| 1,4-Benzoquinone Derivative | Enamine Derivative | Catalyst/Solvent | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acetic Acid/Ethyl Acetate | 63 | [2] |

| 1,4-Benzoquinone | N-methyl-β-aminocrotonate | Glacial Acetic Acid/Ethyl Acetate | 63 | [2] |

| Naphthoquinone | Various β-aminocrotonates | (R,R)-Cr salen complex/Nitromethane | up to 97 | [3] |

| 1,4-Benzoquinone | N-benzylaminoacrylic esters | Nitromethane | 47-53 | [4] |

Applications in Drug Development and Biology

The 5-hydroxyindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] Its significance stems from its role as a precursor to vital biomolecules.

Serotonin (5-Hydroxytryptamine)

One of the most prominent examples is serotonin, a key neurotransmitter involved in the regulation of mood, sleep, and appetite.[1][6] The synthesis of serotonin and its derivatives is a major focus in the development of treatments for depression and other neurological disorders.

Serotonin Signaling Pathway

The biological effects of serotonin are mediated through its interaction with a variety of 5-HT receptors. The diagram below illustrates a simplified overview of a major serotonin signaling pathway.

Caption: A simplified diagram of a serotonin (5-HT) signaling pathway.

Other Applications

Beyond serotonin, the 5-hydroxyindole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and has been explored for the development of novel anti-tumor agents.[1][5] The versatility of the Nenitzescu synthesis allows for the generation of diverse libraries of 5-hydroxyindole derivatives, which can be screened for a wide range of biological activities, making it a valuable tool in modern drug discovery.

References

The Fischer Indole Synthesis: A Comprehensive Technical Guide for Researchers

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a premier method for the preparation of substituted indoles.[1][2][3] This enduring relevance stems from its versatility, accommodating a wide array of starting materials to furnish the indole core, a privileged scaffold in numerous natural products, pharmaceuticals, and agrochemicals.[4] This technical guide provides an in-depth exploration of the Fischer indole synthesis, tailored for researchers, scientists, and drug development professionals. It encompasses a detailed mechanistic overview, comparative quantitative data, explicit experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding and practical application of this seminal reaction.

The Core Reaction: Mechanism and Key Intermediates

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][3] The reaction can be promoted by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids, including zinc chloride, boron trifluoride, and aluminum chloride.[2][3]

The reaction mechanism, a subject of extensive investigation, proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

-

Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.

-

[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.[1]

-

Rearomatization: The resulting intermediate rearomatizes to form a di-imine.

-

Cyclization and Elimination: Intramolecular cyclization followed by the elimination of a molecule of ammonia yields the final indole product.[1]

References

The Indole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products, essential biomolecules, and synthetic pharmaceuticals underscores its remarkable versatility and biological importance. From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anticancer alkaloids like vincristine, the indole nucleus is a recurring theme in molecules that modulate profound physiological and pathological processes. [1][2]This inherent bioactivity, coupled with a synthetically tractable framework, has established the indole scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple biological targets with high affinity. [3] This technical guide provides a comprehensive overview of the significance of the indole scaffold in medicinal chemistry. It details its prevalence in FDA-approved drugs, explores its multifaceted biological activities, presents detailed experimental protocols for its synthesis and evaluation, and illustrates key molecular pathways and drug discovery workflows.

The Indole Nucleus: A Privileged Pharmacophore

The indole ring system's status as a privileged scaffold is attributed to its unique physicochemical properties. The bicyclic structure provides a rigid, planar framework suitable for interacting with biological macromolecules. [4][5]The pyrrolic nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions. [3]Furthermore, the indole ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position, which allows for extensive functionalization and the generation of diverse chemical libraries. [6]This structural and electronic versatility enables indole derivatives to mimic peptide structures and bind reversibly to a wide range of enzymes and receptors, providing immense opportunities for the development of novel drugs with distinct mechanisms of action. [7]

Indole Scaffolds in Approved Pharmaceuticals

The therapeutic success of the indole scaffold is evidenced by the large number of indole-containing drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies worldwide. Over 40 such drugs are on the market, treating a wide spectrum of clinical conditions. [6]These agents span multiple therapeutic categories, demonstrating the broad applicability of the indole core in drug design.

Table 1: Selected FDA-Approved Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action (Primary) |

|---|---|---|

| Indomethacin | NSAID | Non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. [1][8] |

| Ondansetron | Antiemetic | Selective 5-HT3 receptor antagonist, blocking serotonin activity. [6] |

| Sumatriptan | Antimigraine | 5-HT1B/1D receptor agonist, causing vasoconstriction of cranial blood vessels. |

| Vinblastine | Anticancer | Inhibits tubulin polymerization, leading to mitotic arrest in cancer cells. [1][2] |

| Sunitinib | Anticancer | Multi-targeted receptor tyrosine kinase (RTK) inhibitor. [2] |

| Tadalafil | Erectile Dysfunction | PDE5 inhibitor, increasing blood flow. [9] |

| Fluvastatin | Antihyperlipidemic | HMG-CoA reductase inhibitor, lowering cholesterol synthesis. [9] |

| Panobinostat | Anticancer | Histone deacetylase (HDAC) inhibitor. [2] |

| Delavirdine | Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitor. [10]|

Diverse Biological Activities of Indole Derivatives

The structural versatility of the indole nucleus has led to the discovery of derivatives with a wide array of pharmacological activities. Researchers have extensively explored the modification of the indole core at various positions to optimize potency and selectivity against numerous therapeutic targets. [1]

Anticancer Activity

Indole derivatives are particularly prominent in oncology, acting on various key biological targets. [11]* Tubulin Inhibition : Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in rapidly dividing cancer cells. [1]* Kinase Inhibition : Many indole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. [12]* HDAC Inhibition : Panobinostat is an FDA-approved indole-based drug that inhibits histone deacetylases, enzymes involved in the epigenetic regulation of gene expression. [2]

Anti-inflammatory Activity

The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a well-known example. It functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins from arachidonic acid. [1][8]

Antimicrobial and Antiviral Activity

The indole scaffold is a key pharmacophore in the development of agents to combat infectious diseases. [12]Derivatives have shown efficacy against a range of bacteria, fungi, and viruses, including HIV and influenza. [4][12]The ability to functionalize the indole ring allows for the design of compounds that can disrupt microbial processes like cell wall synthesis, DNA replication, or enzymatic activity.

Table 2: Selected Biological Activities of Investigational Indole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Quantitative Data Example |

|---|---|---|---|

| Indole-acrylamide derivatives | Anticancer | Tubulin Polymerization Inhibitor | Compound 1 (Hawash et al.) showed an IC50 of 5.0 µM against Huh7 cells. [5][12] |

| Pyrazolinyl-indole derivatives | Anticancer | EGFR Inhibitor | Compound HD05 (Khalilullah et al.) achieved 78.76% growth inhibition in leukemia cells at 10 µM. [12] |

| Indole-thiourea hybrids | Antimicrobial | Not Specified | MIC < 1.0 µg/mL against certain strains. [4] |

| Indole-hydrazone derivatives | Antifungal | Not Specified | MIC < 25 µg/mL (compared to Fluconazole MIC < 0.78 µg/mL). [7]|

Key Signaling and Biosynthetic Pathways

The biological significance of indoles can be visualized through their roles in critical molecular pathways.

Indole Alkaloid Biosynthesis

The amino acid tryptophan is the biochemical precursor for a vast array of indole alkaloids. The pathway begins with the decarboxylation of tryptophan to form tryptamine, a key intermediate that is further modified and cyclized to produce complex alkaloids.

COX Inhibition Pathway

Indole-based NSAIDs like indomethacin interrupt the inflammatory cascade by blocking COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.

Drug Discovery and Development Workflow

The development of new indole-based therapeutics follows a structured workflow, from initial synthesis to lead optimization and clinical evaluation.

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and evaluation of novel indole derivatives. Below are representative protocols for a classic indole synthesis and key biological assays.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.

Objective: To synthesize a 2,3-disubstituted indole.

Materials:

-

Phenylhydrazine

-

Appropriate ketone (e.g., Acetophenone for 2-phenylindole)

-

Acid catalyst (e.g., Zinc chloride (ZnCl2), Polyphosphoric acid, or Glacial Acetic Acid) [4]* Suitable solvent (e.g., Ethanol, Acetic Acid)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and the selected ketone in a suitable solvent like ethanol or acetic acid. [4]2. Stir the mixture at room temperature or gently heat to facilitate the condensation reaction, forming the corresponding phenylhydrazone. The progress can be monitored by Thin Layer Chromatography (TLC). In many cases, this step is performed in situ. [4]3. Indolization (Cyclization): Add the acid catalyst (e.g., a catalytic amount of ZnCl2 or an excess of polyphosphoric acid) to the reaction mixture containing the hydrazone.

-

Heat the mixture under reflux for several hours (typically 2-4 hours), with continuous stirring. [1]The reaction temperature and time depend on the specific substrates and catalyst used.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

If a strong acid was used, carefully pour the mixture into crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the solution is alkaline. [1]7. The crude indole product, which often precipitates as a solid, is collected by vacuum filtration.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted indole. [1]

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity, commonly employed for screening potential anticancer compounds. [1] Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) [1]* Test indole derivative, dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture MCF-7 cells until confluent. Trypsinize the cells, perform a cell count (e.g., using a hemocytometer), and seed them into a 96-well plate at a density of approximately 10,000 cells/well in 100 µL of medium. [1]2. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test indole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [1]5. MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well. [10]6. Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [1]Mix thoroughly by gentle pipetting.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [1]9. Calculation: Calculate the percentage of cell viability for each concentration relative to the control (untreated cells). Plot the viability percentage against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Biological Assay Protocol: In Vitro Tubulin Polymerization Inhibition

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often using a fluorescence-based method.

Objective: To determine if an indole derivative inhibits tubulin polymerization.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter. [4]* Test indole derivative

-

Temperature-controlled fluorescence plate reader

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare the tubulin reaction mix according to the kit manufacturer's instructions. This typically includes purified tubulin (e.g., 2 mg/mL), GTP, and a buffer containing a fluorescent reporter. [4]2. Compound Incubation: Pre-warm the 96-well plate to 37°C. Add a small volume (e.g., 5 µL) of the test indole derivative at various concentrations to the wells. Include appropriate controls (e.g., a known inhibitor like nocodazole, a known promoter like paclitaxel, and a vehicle control). [4]3. Incubate the plate with the compounds at 37°C for 1 minute.

-

Initiation of Polymerization: Add the pre-warmed tubulin reaction mix (e.g., 50 µL) to each well to initiate polymerization.

-

Fluorescence Monitoring: Immediately place the plate in the fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission). [4]6. Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. The IC50 can be calculated by plotting the inhibition percentage against the compound concentration.

Conclusion

The indole scaffold is undeniably a cornerstone of medicinal chemistry, serving as a foundational element in a multitude of life-saving and life-altering medications. [1]Its privileged structural nature, characterized by a unique combination of rigidity, aromaticity, and hydrogen-bonding capability, allows it to interact with a wide range of biological targets with high specificity and affinity. The continued exploration of indole chemistry, facilitated by both classic and modern synthetic methodologies, promises to yield a new generation of therapeutic agents. [3]For researchers and drug development professionals, a deep understanding of the synthesis, biological activities, and structure-activity relationships of indole derivatives is essential for harnessing the full therapeutic potential of this remarkable pharmacophore and addressing the unmet medical needs of the future.

References

- 1. testbook.com [testbook.com]

- 2. Design and synthesis of novel substituted indole-acrylamide derivatives and evaluation of their anti-cancer activity as… [ouci.dntb.gov.ua]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

5-Acetoxyindole: A Prodrug Derivative of 5-Hydroxyindole for Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole is a crucial structural motif found in a multitude of biologically active compounds, most notably the neurotransmitter serotonin (5-hydroxytryptamine). Its diverse physiological roles have made it a focal point in drug discovery and development. However, the therapeutic application of 5-hydroxyindole can be limited by its physicochemical properties. To overcome these limitations, derivatization strategies are often employed. This whitepaper provides a comprehensive technical overview of 5-acetoxyindole, an acetylated derivative of 5-hydroxyindole, designed to function as a prodrug. By masking the hydroxyl group, this compound exhibits altered properties that can enhance its delivery and bioavailability, releasing the active 5-hydroxyindole upon in vivo enzymatic cleavage.

Chemical and Physical Properties

This compound is the acetyl ester of 5-hydroxyindole. The addition of the acetyl group significantly modifies the polarity and reactivity of the parent molecule. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 5594-91-2 | N/A |

| Molecular Formula | C₁₀H₉NO₂ | N/A |

| Molecular Weight | 175.18 g/mol | N/A |

| Melting Point | 113-114 °C | N/A |

| XLogP3 | 1.8 | N/A |

| Appearance | Off-white solid | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 5-hydroxyindole using acetic anhydride. This straightforward esterification reaction offers high yields.

Experimental Protocol: Acetylation of 5-Hydroxyindole

Materials:

-

5-Hydroxyindole

-

Acetic Anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture

Procedure:

-

Dissolve 5-hydroxyindole in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the solution, add pyridine followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. A reported yield for a similar reaction is approximately 90%.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the indole ring protons and a singlet corresponding to the acetyl methyl protons. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for the indole ring carbons and the carbonyl and methyl carbons of the acetate group. |

| FTIR (cm⁻¹) | The infrared spectrum will exhibit a characteristic ester carbonyl (C=O) stretching vibration, in addition to the N-H and aromatic C-H and C=C stretching frequencies of the indole core. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. |

This compound as a Prodrug

A key application of this compound is its role as a prodrug of 5-hydroxyindole. The acetyl group masks the polar hydroxyl group, which can improve the lipophilicity and membrane permeability of the molecule. Once administered, esterase enzymes present in the body can hydrolyze the ester bond, releasing the active 5-hydroxyindole.

Experimental Workflow: Prodrug Activation

The following diagram illustrates a general workflow for assessing the activation of a prodrug like this compound to its active form, 5-hydroxyindole.

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 5-Acetoxyindole Ring

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core electronic characteristics and chemical reactivity of the 5-acetoxyindole scaffold. This information is crucial for professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery, where the indole nucleus serves as a foundational structural motif.

Electronic Properties of the this compound Ring

The reactivity of the this compound ring is a direct consequence of its unique electronic architecture. This architecture is determined by the interplay between the π-excessive indole nucleus and the electronic effects of the C5-acetoxy substituent.

The Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is a π-excessive heterocycle, meaning the five-membered ring contains six π-electrons delocalized over five atoms. This high electron density makes the indole ring highly nucleophilic and prone to electrophilic attack, particularly at the C3 position.[1][2] Attack at C3 is favored because the resulting cationic intermediate (the σ-complex) can delocalize the positive charge over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2]

The 5-Acetoxy Substituent

The acetoxy group at the C5 position exerts a dual electronic effect:

-

Inductive Effect (-I): The electronegative oxygen atoms of the acetoxy group pull electron density away from the benzene ring through the sigma bond framework. This is an electron-withdrawing effect.

-

Resonance Effect (+R): The lone pair of electrons on the phenolic oxygen can be delocalized into the benzene ring's π-system. This is an electron-donating effect that increases the electron density at the ortho (C4, C6) and para (C7) positions.

Overall, the resonance effect is dominant, making the 5-acetoxy group an activating group for electrophilic aromatic substitution on the benzene portion of the indole.[1] It directs incoming electrophiles primarily to the C4 and C6 positions.[1]

Summary of Physical and Spectroscopic Data

The following table summarizes key quantitative data for the this compound molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 113-114 °C | [3] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [3] |

| Density | 1.25 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 16.36 ± 0.30 (Predicted) | [3] |

Reactivity of the this compound Ring

The electronic properties described above dictate the ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS)

In this compound, there are multiple potential sites for electrophilic attack. The outcome of a reaction is a balance between the inherent reactivity of the indole nucleus and the directing effects of the acetoxy group.

-

C3 Position (Pyrrole Ring): This is the most nucleophilic and kinetically favored position for electrophilic attack on an indole ring system.[1][2] Reactions at this site preserve the aromaticity of the benzene ring in the transition state.

-

C4 and C6 Positions (Benzene Ring): The activating, ortho-directing nature of the 5-acetoxy group significantly enhances the nucleophilicity of the C4 and C6 positions.[1]

The regioselectivity of EAS reactions can be modulated by the choice of electrophile, solvent, and reaction conditions. Strong electrophiles may favor attack at the highly active C3 position, while under other conditions, substitution can be directed to the C4 or C6 positions.

Caption: Directing effects on the this compound ring.

Summary of Common Reactions

The table below outlines expected outcomes for common electrophilic substitution reactions. Yields are highly dependent on specific substrates and conditions.

| Reaction Type | Reagents | Major Product(s) |

| Halogenation | Br₂, Cl₂, I₂ | Primarily C3-halogenated products. |

| Nitration | HNO₃ / H₂SO₄ | C3-nitrated, with potential for C4 and C6 isomers. |

| Friedel-Crafts | R-COCl / AlCl₃ | Typically C3-acylated products. |

| Mannich Reaction | CH₂O, R₂NH | Forms gramine analogues via substitution at C3. |

Synthesis and Applications

Synthetic Routes

This compound is a pivotal starting material for constructing more complex molecules with potential pharmacological activities.[1] The most direct synthesis involves the acetylation of 5-hydroxyindole.

Caption: General workflow for synthesis of this compound derivatives.

Applications in Drug Discovery

The this compound scaffold is a key component in the development of novel therapeutic agents.[1] Its structure allows for strategic modifications to create molecules with tailored pharmacological profiles, such as selective thyroid hormone receptor β (TRβ) agonists.[4] The drug discovery process often involves using this core to generate a library of compounds for screening and optimization.

Caption: Generalized drug discovery workflow using an indole scaffold.

Experimental Protocols

Synthesis of this compound from 5-Hydroxyindole

This protocol describes a standard procedure for the acetylation of 5-hydroxyindole.

Materials:

-

5-Hydroxyindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Dissolution: Dissolve 5-hydroxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise with stirring.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acid byproducts.

-

Extraction: Transfer the mixture to a separation funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

General Protocol for C3-Bromination of this compound

This protocol provides a general method for the electrophilic bromination at the C3 position.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-5-acetoxyindole.

References

- 1. This compound | 5594-91-2 | Benchchem [benchchem.com]

- 2. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound CAS#: 5594-91-2 [m.chemicalbook.com]

- 4. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-acetoxyindole from 5-hydroxyindole and acetic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-acetoxyindole from 5-hydroxyindole and acetic anhydride. This transformation is a fundamental O-acetylation reaction, yielding a versatile intermediate for the synthesis of various biologically active compounds. The protocol described herein is straightforward and offers a high yield of the desired product. This document includes a step-by-step experimental procedure, a summary of reaction parameters, and characterization data for the final product.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The acetylation of the hydroxyl group at the 5-position of the indole ring modifies its electronic and steric properties, providing a handle for further functionalization or for modulating biological activity. This note details a reliable and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via the O-acetylation of 5-hydroxyindole using acetic anhydride, typically in the presence of a base such as pyridine to neutralize the acetic acid byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of hydroxyindoles.

Materials:

-

5-Hydroxyindole

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

20% Aqueous Citric Acid Solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Heptane

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyindole (1.0 eq) in dichloromethane (approximately 6 volumes relative to the 5-hydroxyindole charge).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 3-4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Work-up - Acid Wash: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer three times with a 20% aqueous citric acid solution (3 volumes each time relative to the initial 5-hydroxyindole charge).

-

Work-up - Base Wash: Wash the organic layer once with a saturated aqueous sodium bicarbonate solution (3 volumes).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the organic solution to about half its original volume using a rotary evaporator.

-

Precipitation and Isolation: Add heptane (approximately 6 volumes relative to the initial 5-hydroxyindole charge) to the concentrated solution to precipitate the product. Further remove dichloromethane by distillation until full precipitation occurs.

-

Final Purification: Cool the mixture to 15-25 °C and collect the solid product by filtration. Wash the collected solid with a small amount of cold heptane.

-

Drying: Dry the purified this compound under vacuum at a moderately elevated temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5-Hydroxyindole | Commercially Available |

| Reagents | Acetic Anhydride, Pyridine | Commercially Available |

| Solvent | Dichloromethane | Commercially Available |

| Reaction Temperature | 0-5 °C to 20-25 °C | Internal Method |

| Reaction Time | 3-4 hours | Internal Method |

| Reported Yield | 90% | [1] |

| Purification Method | Precipitation/Recrystallization | Internal Method |

Characterization Data for this compound

-

Appearance: Off-white to light-colored solid.

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument frequency. The following are predicted and/or commonly observed values.

-

A singlet for the acetyl group (CH₃) protons is expected around δ 2.3 ppm.

-

Signals for the indole ring protons will be present in the aromatic region (approximately δ 6.5-7.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Note: Specific chemical shifts (δ) can vary slightly depending on the solvent and instrument frequency.

-

A signal for the acetyl carbonyl carbon is expected around δ 169-171 ppm.

-

A signal for the acetyl methyl carbon is expected around δ 21 ppm.

-

Signals for the indole ring carbons will be present in the aromatic region (approximately δ 100-150 ppm).

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1750-1735 cm⁻¹.

-

An N-H stretch for the indole amine is expected around 3300-3500 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and methyl group will also be present.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (175.18).

-

Fragmentation: Common fragmentation patterns for esters may be observed, including the loss of the acetyl group.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The described protocol provides an efficient and high-yielding method for the synthesis of this compound. This compound serves as a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries. The straightforward nature of the reaction and purification makes it suitable for both small-scale research and larger-scale production.

References

Application Notes & Protocols: 5-Acetoxyindole as a Precursor for Serotonin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of serotonin (5-hydroxytryptamine, 5-HT) using 5-acetoxyindole as a key starting material. The use of this compound offers a strategic advantage by protecting the hydroxyl group at the 5-position of the indole ring during the synthesis of the tryptamine side chain. The subsequent deprotection step efficiently yields the final serotonin product.

The primary synthetic route detailed is an adaptation of the well-established Speeter-Anthony tryptamine synthesis.[1][2] This method is a robust and versatile approach for the preparation of various tryptamine derivatives.

Experimental Rationale

The synthesis of serotonin from this compound can be broken down into four key stages:

-

Electrophilic Acylation: The indole ring of this compound is activated at the C3 position and reacts with oxalyl chloride to form an indole-3-glyoxylyl chloride intermediate. This reaction is highly efficient and typically proceeds in high yield.[1]

-

Amidation: The resulting highly reactive glyoxylyl chloride is then treated with ammonia to form the corresponding glyoxylamide.

-

Reduction: The amide and the ketone functionalities of the glyoxylamide are reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the protected tryptamine, 5-acetoxytryptamine.

-

Deprotection (Hydrolysis): The final step involves the hydrolysis of the acetyl protecting group to unveil the 5-hydroxyl group, yielding serotonin.

This multi-step synthesis is a practical approach for the laboratory-scale production of serotonin and its derivatives for research and development purposes.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction conditions for the synthesis of serotonin from this compound. The data is compiled from protocols for analogous syntheses, primarily the Speeter-Anthony synthesis using similarly substituted indoles.[1][3]

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acylation | This compound | Oxalyl chloride | Anhydrous Ether | 0 - 5 | 4 | ~95 (crude) |

| 2 | Amidation | 5-Acetoxy-3-indoleglyoxylyl chloride | Anhydrous Ammonia | Anhydrous Ether | Room Temp. | 1 | High |

| 3 | Reduction | 5-Acetoxy-3-indoleglyoxylamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux | 12 | ~90 |

| 4 | Hydrolysis | 5-Acetoxytryptamine | Dilute Acid (e.g., HCl) or Base (e.g., NaOH) | Water/Ethanol | 25-60 | 12 | High |

Experimental Protocols

Step 1: Synthesis of 5-Acetoxy-3-indoleglyoxylyl chloride

This protocol is adapted from the Speeter-Anthony tryptamine synthesis.[1][3]

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend this compound (1 equivalent) in anhydrous diethyl ether.

-

Flush the flask with nitrogen gas and cool the suspension to 0°C using an ice-water bath.

-

Charge the dropping funnel with a solution of oxalyl chloride (1.5 equivalents) in anhydrous diethyl ether.

-